1-Methyl-7-oxoazepane-2-carboxylic acid
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Overview
Description
1-Methyl-7-oxoazepane-2-carboxylic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . It is characterized by a seven-membered ring containing a ketone group and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Methyl-7-oxoazepane-2-carboxylic acid typically involves the following steps:
Cyclization Reaction: The starting material, which is often a linear precursor, undergoes cyclization to form the seven-membered ring structure.
Industrial production methods may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes, to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-7-oxoazepane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, and other nucleophiles.
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
1-Methyl-7-oxoazepane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methyl-7-oxoazepane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo various chemical transformations .
Comparison with Similar Compounds
1-Methyl-7-oxoazepane-2-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-6-oxoazepane-2-carboxylic acid: Differing by the position of the ketone group.
1-Methyl-7-oxoazepane-3-carboxylic acid: Differing by the position of the carboxylic acid group.
1-Methyl-7-oxoazepane-2-sulfonic acid: Differing by the presence of a sulfonic acid group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-methyl-7-oxoazepane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-9-6(8(11)12)4-2-3-5-7(9)10/h6H,2-5H2,1H3,(H,11,12) |
InChI Key |
APZXHDHHTVJUDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCCCC1=O)C(=O)O |
Origin of Product |
United States |
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